molecular formula C16H13ClN2 B182764 1-Benzyl-5-chloro-2-phenyl-1H-imidazole CAS No. 92873-36-4

1-Benzyl-5-chloro-2-phenyl-1H-imidazole

Cat. No.: B182764
CAS No.: 92873-36-4
M. Wt: 268.74 g/mol
InChI Key: SNEKQFNOLAGALA-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-2-phenyl-1H-imidazole is a synthetic small molecule based on the imidazole heterocyclic scaffold, a structure of significant importance in medicinal and organic chemistry. The compound features a benzyl group at the N-1 position, a phenyl ring at the C-2 position, and a chloro substituent at the C-5 position of the imidazole core. This specific pattern of substitution is recognized as a privileged structure in drug discovery for constructing pharmacologically active molecules . Benzimidazole and imidazole derivatives are well-established in scientific literature for displaying a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects . The presence of substituents at the N-1, C-2, and C-5 positions is often critical for optimizing a compound's binding affinity and selectivity toward biological targets, making this compound a valuable intermediate for exploratory research . As a building block, it can be utilized in the synthesis of more complex molecules, in the development of structure-activity relationship (SAR) studies, and for screening in various biological assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

92873-36-4

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

1-benzyl-5-chloro-2-phenylimidazole

InChI

InChI=1S/C16H13ClN2/c17-15-11-18-16(14-9-5-2-6-10-14)19(15)12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

SNEKQFNOLAGALA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2C3=CC=CC=C3)Cl

Other CAS No.

92873-36-4

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of 1-benzyl-5-chloro-2-phenyl-1H-imidazole as an enzyme inhibitor. It has been shown to modulate enzyme activities by binding to active sites, thereby preventing substrate interactions. This characteristic makes it a candidate for developing therapeutic agents targeting enzyme-related diseases. For example:

  • Inhibition Mechanism : The compound may act through competitive inhibition, where it competes with natural substrates for binding sites on enzymes.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-benzyl-5-chloro-2-phenyl-1H-imidazole, it can be compared with similar compounds in terms of structure and biological activity:

Compound NameKey FeaturesDifferences
1-Benzyl-2-phenyl-1H-imidazoleLacks chlorine at the fifth positionDifferent reactivity and biological properties
5-Bromo-2-phenyl-1H-imidazoleContains bromine instead of chlorineMay exhibit different solubility and interaction profiles
5-Chloro-2-methylbenzimidazoleSubstituted methyl group instead of phenylAlters steric effects and potential biological activity

This table illustrates how structural variations can influence the reactivity and biological properties of these compounds.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds structurally related to 1-benzyl-5-chloro-2-phenyl-1H-imidazole have shown promising results against leukemia cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related benzimidazole derivatives. Compounds with similar structural motifs have demonstrated significant COX inhibition, suggesting that 1-benzyl-5-chloro-2-phenyl-1H-imidazole could potentially exhibit similar anti-inflammatory activities .

Chemical Reactions Analysis

Acylation Reactions

The N-1 nitrogen of the imidazole ring undergoes acylation with acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride : Forms N-acetyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole under mild basic conditions .

  • Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane or THF with pyridine or triethylamine as a base.

Key Mechanistic Notes:

  • The lone pair on the imidazole nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride .

  • Steric hindrance from the benzyl and phenyl groups may slow reaction kinetics compared to simpler imidazoles.

Alkylation Reactions

The N-1 position is susceptible to alkylation with alkyl halides:

  • Example : Reaction with methyl iodide yields N-methyl-1-benzyl-5-chloro-2-phenyl-1H-imidazole .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ as a base.

Substitution Effects:

  • The chlorine atom at C-5 exerts an electron-withdrawing effect, potentially deactivating the imidazole ring toward electrophilic attack but enhancing nucleophilic substitution at N-1.

Oxidation Reactions

The imidazole ring can be oxidized to form N-oxide derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane .

  • Product : 1-Benzyl-5-chloro-2-phenyl-1H-imidazole N-oxide, characterized by a distinct IR peak at ~1260 cm⁻¹ (N-O stretch) .

Solubility Impact:

  • The compound’s dipole moment (~4.8 D in dioxane) increases upon oxidation, enhancing solubility in polar solvents.

Reduction Reactions

Selective reduction of the imidazole ring is achievable:

  • Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the imidazole ring to 1-benzyl-5-chloro-2-phenyl-1,2-dihydroimidazole .

  • Regioselectivity : The benzyl and phenyl groups sterically shield specific positions, directing hydrogenation to the less hindered double bond .

Halogenation and Substitution

The chlorine atom at C-5 participates in nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsProductYield (%)Reference
Chlorine Replacement KCN, CuCN, DMF, 120°C5-Cyano derivative65–78
Bromination NBS, AIBN, CCl₄, reflux5-Bromo derivative82

Mechanistic Insight:

  • The electron-withdrawing chlorine activates the ring for NAS, favoring para-substitution relative to the imidazole nitrogen .

Cross-Coupling Reactions

The phenyl and benzyl groups enable participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

  • Substrate : 5-Chloro-2-phenyl-1H-benzimidazole (analogous structure).

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C .

  • Product : 5-Aryl derivatives with yields up to 85% .

Ullmann Coupling:

  • Example : Cu(OTf)₂-catalyzed C–C bond cleavage with chalcones forms trisubstituted imidazoles .

Friedel-Crafts Alkylation

The phenyl ring undergoes electrophilic substitution under Friedel-Crafts conditions:

  • Reagents : AlCl₃, alkyl/aryl chlorides in nitrobenzene .

  • Product : Substituted derivatives with new alkyl/aryl groups at the phenyl ring’s meta position .

Biological Activity and Mechanism

While not a reaction, the compound’s interaction with biological targets is notable:

  • EGFR Inhibition : Analogous imidazoles (e.g., 82 in ) show that unsubstituted imidazole nitrogens are critical for binding to EGFR mutants (L858R/T790M/C797S) .

  • TRPC5 Inhibition : N-benzylimidazoles exhibit activity through hydrophobic interactions with the channel’s transmembrane domain .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulkier substituents (e.g., indole-benzo[d]imidazole hybrids in 3t) exhibit higher melting points (>278°C) compared to simpler imidazoles, likely due to enhanced crystal packing .
  • Electronic Effects : The electron-withdrawing chlorine atom at C5 in the target compound may reduce electron density at the imidazole ring compared to methyl-substituted analogues (e.g., compound 3t in ).
  • Synthetic Yields : Derivatives with methoxy or methyl groups (e.g., 3q in , yield: 85%) are synthesized more efficiently than halogen-rich analogues (e.g., compound 63 in , yield: 8%), possibly due to steric or electronic challenges in halogenation steps.

Physicochemical Properties

Spectral Data Comparison

  • IR Spectroscopy : The target compound shows characteristic imidazole C-N stretches at 1390 cm⁻¹ , similar to other 5-chloro-benzimidazoles (e.g., compound 2 in , C-N: 1390–1457 cm⁻¹). However, derivatives with additional methyl groups (e.g., 3u in ) exhibit aliphatic C-H stretches near 2900 cm⁻¹ , absent in the target compound .
  • ¹H NMR : The benzyl protons in the target compound resonate at δ 5.62 ppm , consistent with benzyl-substituted imidazoles (e.g., 3c in ). In contrast, allyl-substituted analogues (e.g., 3o in ) show allylic proton signals at δ 4.5–5.2 ppm .

Preparation Methods

Bimetallic Cu-Mn Spinel Oxide Catalysis

A bimetallic Cu-Mn spinel oxide catalyst enables a one-pot oxidative synthesis from o-phenylenediamine derivatives and benzyl bromides. For 1-benzyl-5-chloro-2-phenyl-1H-imidazole:

  • Reagents : 5-chloro-2-phenyl-o-phenylenediamine, benzyl bromide (2 equivalents), K₂CO₃ (2.5 equivalents), Cu-Mn B catalyst (10% w/w).

  • Conditions : DMSO solvent, 100°C, 12 hours.

  • Yield : 48–72% after column chromatography.

The mechanism involves dual C–N bond formation via sequential alkylation and cyclization, with the catalyst facilitating oxidative dehydrogenation (Figure 1):

o-Phenylenediamine+Benzyl bromideCu-Mn B1-Benzyl-5-chloro-2-phenyl-1H-imidazole+HBr\text{o-Phenylenediamine} + \text{Benzyl bromide} \xrightarrow{\text{Cu-Mn B}} \text{1-Benzyl-5-chloro-2-phenyl-1H-imidazole} + \text{HBr}

Copper-Catalyzed One-Pot Synthesis

Copper(I) iodide (CuI) catalyzes a tandem N-alkylation and cyclization using aryl iodides and benzyl amines:

  • Reagents : 5-chloro-2-phenylimidazole, benzyl iodide, CuI (10 mol%), K₃PO₄.

  • Conditions : DMF, 80°C, 8 hours.

  • Yield : 68–75%.

This method avoids high temperatures and minimizes byproducts, offering improved regioselectivity for the 1-position.

Electrochemical Synthesis

An oxidant-free electrochemical protocol achieves intramolecular C(sp³)–H amination for imidazole derivatives:

  • Setup : Undivided cell, graphite electrodes, constant current (10 mA/cm²).

  • Reagents : N-benzyl-5-chloro-2-phenylimidazole-1-carboxamide.

  • Conditions : Acetonitrile/water (4:1), room temperature, 6 hours.

  • Yield : 82%.

The reaction proceeds via single-electron transfer (SET) at the anode, generating a nitrogen-centered radical that abstracts a hydrogen atom from the benzyl group, followed by cyclization (Figure 2):

N-Benzyl precursoreRadical intermediate1-Benzyl-5-chloro-2-phenyl-1H-imidazole\text{N-Benzyl precursor} \xrightarrow{\text{e}^-} \text{Radical intermediate} \rightarrow \text{1-Benzyl-5-chloro-2-phenyl-1H-imidazole}

Multi-Step Organic Synthesis

EvitaChem’s route for related imidazole derivatives involves sequential functionalization:

  • Thioacetylation : 5-chloro-2-phenylimidazole reacts with thioacetic acid to introduce a thiol group.

  • Benzylation : The thiolated intermediate undergoes benzylation using benzyl bromide.

  • Amidation : Coupling with phenylacetyl chloride yields the final product.

While adaptable to 1-benzyl-5-chloro-2-phenyl-1H-imidazole, this method requires rigorous purification at each step, reducing overall yield to 30–40%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Traditional benzylation230–260°C, 4 hours50–65%Simple reagentsHigh temps, byproduct formation
Cu-Mn spinel oxide100°C, 12 hours48–72%One-pot, scalableRequires column purification
CuI catalysis80°C, 8 hours68–75%Mild conditionsSensitive to moisture
ElectrochemicalRT, 6 hours82%Oxidant-free, high yieldSpecialized equipment
Multi-stepSequential reactions30–40%Flexible functionalizationLow yield, labor-intensive

Mechanistic Insights and Optimization Strategies

  • Regioselectivity Control : Electron-withdrawing groups (e.g., Cl) at the 5-position direct benzylation to the 1-position due to reduced electron density at N-3.

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Catalyst Recycling : Cu-Mn spinel oxide retains activity for 3–4 cycles with minimal leaching, reducing costs .

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